molecular formula C14H19NO4 B2667351 N-[(3-hydroxyoxolan-3-yl)methyl]-2-(3-methylphenoxy)acetamide CAS No. 1914264-05-3

N-[(3-hydroxyoxolan-3-yl)methyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B2667351
CAS No.: 1914264-05-3
M. Wt: 265.309
InChI Key: WEGOPQMSOGSNRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-hydroxyoxolan-3-yl)methyl]-2-(3-methylphenoxy)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a hydroxyoxolan ring, a methylphenoxy group, and an acetamide moiety, which contribute to its distinctive chemical properties.

Properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-11-3-2-4-12(7-11)19-8-13(16)15-9-14(17)5-6-18-10-14/h2-4,7,17H,5-6,8-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGOPQMSOGSNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-2-(3-methylphenoxy)acetamide typically involves the following steps:

    Formation of the Hydroxyoxolan Ring: This can be achieved through the cyclization of a suitable diol precursor under acidic or basic conditions.

    Attachment of the Methylphenoxy Group: This step involves the reaction of the hydroxyoxolan intermediate with a methylphenol derivative, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with an acetamide precursor, typically under mild heating and in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(3-hydroxyoxolan-3-yl)methyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetamide moiety can be reduced to form an amine.

    Substitution: The methylphenoxy group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, KCN) are commonly employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Dermatological Applications

One significant application of N-[(3-hydroxyoxolan-3-yl)methyl]-2-(3-methylphenoxy)acetamide is in the management of atopic dermatitis (AD). A case series study evaluated the efficacy of a compounded formulation that included this compound, alongside other agents, for patients who had not responded adequately to standard therapies.

Key Findings from the Study :

  • Patient Population : 116 patients with AD.
  • Treatment Protocol : Patients were treated with a compounded antibacterial, steroid, and moisturizer formulation.
  • Results :
    • Average decrease in severity score by 1.4 points on a 6-point scale.
    • Average reduction in body surface area affected by 23.2% overall.

The study concluded that this compounded formulation could be beneficial for patients with refractory AD, suggesting that this compound may enhance the effectiveness of topical treatments for skin conditions .

Bone Health

This compound has also been investigated for its potential role in bone health, particularly concerning osteoporosis. Research indicates that derivatives similar to this compound can inhibit osteoclast differentiation, which is crucial for bone resorption.

Research Insights :

  • A study demonstrated that compounds like N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)acetamide inhibited osteoclastogenesis in vitro and reduced bone resorption.
  • The findings suggest that such compounds could be developed as therapeutic agents for osteoporosis, potentially aiding in the prevention of bone loss associated with aging or hormonal changes .

Summary of Applications

Application AreaDescriptionKey Findings
DermatologyTreatment for atopic dermatitis using compounded formulations including N-[...]Significant reduction in severity and affected body area in AD patients .
OsteoporosisPotential use as an inhibitor of osteoclast differentiation to prevent bone resorptionInhibition of osteoclastogenesis and protection against bone loss .

Mechanism of Action

The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyoxolan ring and methylphenoxy group are believed to play crucial roles in its biological activity, potentially interacting with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-hydroxyoxolan-3-yl)methyl]-3-(4-methoxyphenyl)propanamide
  • N-[(3-hydroxyoxolan-3-yl)methyl]-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide

Uniqueness

N-[(3-hydroxyoxolan-3-yl)methyl]-2-(3-methylphenoxy)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyoxolan ring, in particular, is a rare feature that differentiates it from many other compounds.

Biological Activity

N-[(3-hydroxyoxolan-3-yl)methyl]-2-(3-methylphenoxy)acetamide, a compound with the molecular formula C14H19NO4, has garnered attention in recent research for its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C14H19NO4
  • Molecular Weight : 265.309 g/mol
  • CAS Number : 1914264-05-3
  • Purity : Typically ≥ 95% in research applications .

The biological activity of this compound is primarily linked to its interaction with cellular signaling pathways. Research indicates that this compound may inhibit osteoclastogenesis, a critical process in bone resorption, by downregulating key osteoclast marker genes and disrupting the RANKL signaling pathway .

Efficacy in Osteoclast Differentiation

In vitro studies have demonstrated that this compound effectively inhibits RANKL-induced osteoclast differentiation without affecting the differentiation of primary calvarial cells into osteoblasts. Specifically, it has been shown to suppress the expression of osteoclast marker genes such as TRAP and cathepsin K, which are essential for osteoclast function and survival .

Table 1: Summary of Biological Effects

Biological ActivityEffectReference
Inhibition of OsteoclastogenesisSignificant reduction in osteoclast formation
Downregulation of Osteoclast MarkersDecreased expression of TRAP and cathepsin K
Impact on Bone ResorptionInhibition of bone resorption activity

Study 1: In Vivo Efficacy

A study conducted on ovariectomized mice demonstrated that treatment with this compound resulted in significant attenuation of bone loss compared to control groups. The results indicated a promising therapeutic potential for this compound in preventing osteoporosis-related bone loss .

Study 2: In Vitro Analysis

In vitro assays using RAW264.7 cells showed that the compound inhibited the formation of actin rings, a hallmark of mature osteoclasts. This suggests that this compound disrupts not only the differentiation process but also the functional maturation of osteoclasts .

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positioning and hydrogen bonding (e.g., hydroxyoxolan-OH resonance at δ 4.5–5.0 ppm) .
  • HPLC : Detects impurities using C18 columns and UV detection (λ = 254 nm) .
  • Mass spectrometry (HRMS) : Verifies molecular weight (calc. 307.3 g/mol) and fragments .
  • X-ray crystallography : Resolves absolute stereochemistry (if crystalline) .

How can researchers resolve contradictions in spectroscopic data during synthesis?

Q. Advanced

  • Cross-validation : Compare NMR, IR, and X-ray data to confirm assignments. For example, tautomeric shifts in acetamides may cause conflicting NMR peaks .
  • High-resolution MS : Confirm molecular formula (e.g., C₁₅H₂₁NO₄) to rule out isomeric byproducts .
  • Dynamic NMR : Detect rotameric equilibria or hydrogen-bonding effects at variable temperatures .
  • Computational spectra : Match experimental IR/NMR with DFT-predicted spectra (e.g., Gaussian software) .

What critical parameters govern scalability from lab to pilot-scale synthesis?

Q. Advanced

  • Reactor design : Continuous-flow systems improve heat/mass transfer vs. batch reactors .
  • Process control : Real-time monitoring of pH, temperature, and pressure via automated systems .
  • Solvent recovery : Membrane separation technologies reduce waste (e.g., nanofiltration) .
  • Safety protocols : Mitigate exothermic risks using calorimetry (e.g., RC1e reactor) .

How does the hydroxyoxolan moiety influence physicochemical properties, and how can it be modulated?

Q. Advanced

  • Hydrogen bonding : The 3-hydroxy group enhances water solubility but may reduce membrane permeability.
  • Modulation strategies :
    • Protecting groups : Temporarily block -OH with acetyl or TBS groups during synthesis .
    • Derivatization : Replace hydroxyoxolan with morpholine or tetrahydropyran to alter logP .
  • QSAR studies : Quantify structure-property relationships to guide modifications .

What methodologies address low yields in multi-step acetamide syntheses?

Q. Basic

  • Intermediate characterization : Use LC-MS to identify bottlenecks (e.g., unstable intermediates) .
  • Catalytic optimization : Transition-metal catalysts (e.g., Pd/C) for hydrogenation steps .
  • Design of Experiments (DoE) : Statistically optimize variables (temperature, time, catalyst loading) .

How can researchers validate the compound’s stability under long-term storage?

Q. Advanced

  • Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
  • Analytical monitoring : Track decomposition via UPLC-PDA and quantify impurities .
  • Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) .

What computational tools predict biological activity or toxicity?

Q. Advanced

  • ADMET prediction : Software like Schrödinger’s QikProp estimates permeability, CYP inhibition, and hERG liability .
  • Molecular docking : Simulate binding to target proteins (e.g., kinases) using Glide or GOLD .
  • ToxCast data : Screen for endocrine disruption or genotoxicity via EPA databases .

How to design experiments for mechanistic studies of acetamide reactivity?

Q. Advanced

  • Isotopic labeling : Use ¹⁸O or deuterated reagents to trace reaction mechanisms (e.g., hydrolysis pathways) .
  • Kinetic profiling : Monitor reaction rates via in-situ IR or Raman spectroscopy .
  • Electron microscopy : Visualize nanocrystalline intermediates or aggregates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.